molecular formula C22H14Br3N3O6 B11546503 4-nitro-2-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate

4-nitro-2-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate

Cat. No.: B11546503
M. Wt: 656.1 g/mol
InChI Key: YHFUHLALCHIBRN-KBKYJPHKSA-N
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Description

4-nitro-2-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitro group, a hydrazinylidene moiety, and a tribromophenoxy group, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-2-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 2,4,6-tribromophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazone.

    Condensation Reaction: The hydrazone intermediate is then reacted with 4-nitrobenzaldehyde under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form amines under specific conditions.

    Substitution: The bromine atoms in the tribromophenoxy group can be substituted with other nucleophiles, leading to a variety of derivatives.

    Condensation: The hydrazinylidene moiety can participate in further condensation reactions with aldehydes or ketones.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Condensation: Acidic or basic catalysts are often employed to facilitate these reactions.

Major Products

    Reduction: Amines derived from the nitro group.

    Substitution: Various substituted phenoxy derivatives.

    Condensation: Hydrazone derivatives with different aldehydes or ketones.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as probes for studying biological processes.

Medicine

In medicinal chemistry, the compound and its derivatives could be explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-nitro-2-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydrazinylidene moiety can form stable complexes with metal ions. These interactions can modulate various biochemical pathways, making the compound useful in different applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-2-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate
  • 4-nitro-2-[(E)-{2-[(2,4-difluorophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate

Uniqueness

Compared to similar compounds, 4-nitro-2-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate stands out due to the presence of the tribromophenoxy group

Properties

Molecular Formula

C22H14Br3N3O6

Molecular Weight

656.1 g/mol

IUPAC Name

[4-nitro-2-[(E)-[[2-(2,4,6-tribromophenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C22H14Br3N3O6/c23-15-9-17(24)21(18(25)10-15)33-12-20(29)27-26-11-14-8-16(28(31)32)6-7-19(14)34-22(30)13-4-2-1-3-5-13/h1-11H,12H2,(H,27,29)/b26-11+

InChI Key

YHFUHLALCHIBRN-KBKYJPHKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NC(=O)COC3=C(C=C(C=C3Br)Br)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=O)COC3=C(C=C(C=C3Br)Br)Br

Origin of Product

United States

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